molecular formula C10H12N4O B13634216 2-Amino-5-(1-ethyl-1h-1,2,4-triazol-5-yl)phenol

2-Amino-5-(1-ethyl-1h-1,2,4-triazol-5-yl)phenol

Cat. No.: B13634216
M. Wt: 204.23 g/mol
InChI Key: QMNDDTIAAMXNQK-UHFFFAOYSA-N
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Description

2-Amino-5-(1-ethyl-1H-1,2,4-triazol-5-yl)phenol is a chemical compound with the molecular formula C10H12N4O. It is characterized by the presence of an amino group, a phenol group, and a 1-ethyl-1H-1,2,4-triazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(1-ethyl-1H-1,2,4-triazol-5-yl)phenol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-amino-5-bromophenol with 1-ethyl-1H-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(1-ethyl-1H-1,2,4-triazol-5-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-5-(1-ethyl-1H-1,2,4-triazol-5-yl)phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and coatings

Mechanism of Action

The mechanism of action of 2-Amino-5-(1-ethyl-1H-1,2,4-triazol-5-yl)phenol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The triazole ring is known to interact with metal ions, which can influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(1-methyl-1H-1,2,4-triazol-5-yl)phenol
  • 2-Amino-5-(1-ethyl-1H-1,2,3-triazol-5-yl)phenol
  • 2-Amino-5-(1-ethyl-1H-1,2,4-triazol-3-yl)phenol

Uniqueness

2-Amino-5-(1-ethyl-1H-1,2,4-triazol-5-yl)phenol is unique due to the specific positioning of the triazole ring and the ethyl group, which can influence its reactivity and interaction with other molecules. This unique structure can result in distinct biological and chemical properties compared to its analogs .

Properties

Molecular Formula

C10H12N4O

Molecular Weight

204.23 g/mol

IUPAC Name

2-amino-5-(2-ethyl-1,2,4-triazol-3-yl)phenol

InChI

InChI=1S/C10H12N4O/c1-2-14-10(12-6-13-14)7-3-4-8(11)9(15)5-7/h3-6,15H,2,11H2,1H3

InChI Key

QMNDDTIAAMXNQK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC=N1)C2=CC(=C(C=C2)N)O

Origin of Product

United States

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